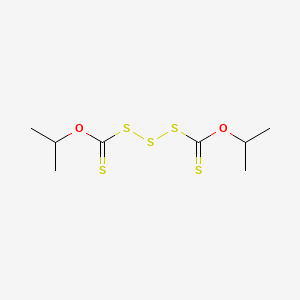
(1-(5'-O-(tert-Butyldimethylsilyl)-2'-deoxy-beta-D-erythropentofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a synthetic compound that combines nucleoside analogs with spirocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) typically involves multiple steps:
Protection of the hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Formation of the spirocyclic structure: The protected nucleoside is then reacted with a suitable precursor to form the spirocyclic oxathiole ring.
Deprotection: The final step involves the removal of the TBDMS protecting group under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole ring or the nucleoside moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel nucleoside analogs: The compound can be used as a building block for the synthesis of new nucleoside analogs with potential antiviral or anticancer properties.
Biology
Enzyme studies: The compound may be used to study the activity of enzymes involved in nucleoside metabolism.
Medicine
Drug development:
Industry
Chemical synthesis: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) would depend on its specific application. In the context of drug development, it might interact with molecular targets such as viral enzymes or cancer cell DNA, disrupting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Spirocyclic compounds: Molecules like spiro-OMeTAD, used in organic electronics.
Uniqueness
The uniqueness of (1-(5’-O-(tert-Butyldimethylsilyl)-2’-deoxy-beta-D-erythropentofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of nucleoside and spirocyclic structures, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
141684-49-3 |
|---|---|
Fórmula molecular |
C18H29N3O7SSi |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1-[(6R,8R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O7SSi/c1-11-8-21(16(23)20-15(11)22)14-7-18(12(19)10-29(24,25)28-18)13(27-14)9-26-30(5,6)17(2,3)4/h8,10,13-14H,7,9,19H2,1-6H3,(H,20,22,23)/t13-,14-,18?/m1/s1 |
Clave InChI |
CRPDUJBVAQMMLM-LPOUJYBBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



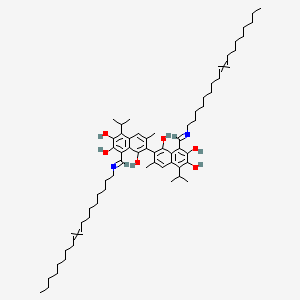
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)


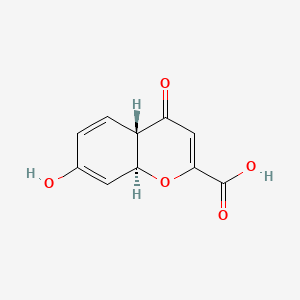
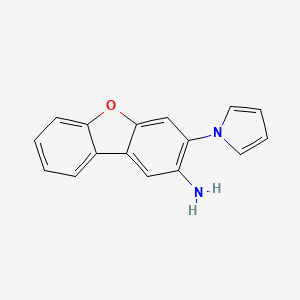
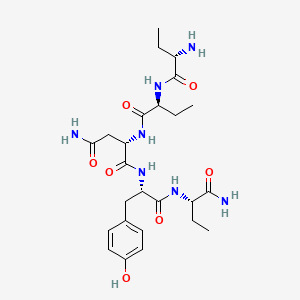
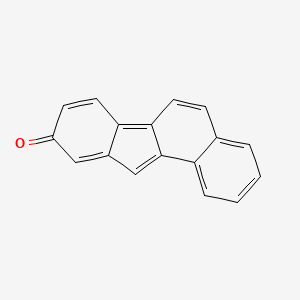
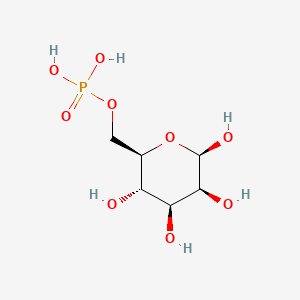
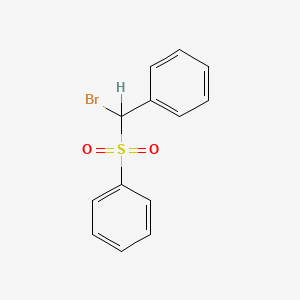
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
